
Cafedrine
Vue d'ensemble
Description
Cafedrine, also known as norephedrinoethyltheophylline, is a chemical linkage of norephedrine and theophylline. It is a cardiac stimulant used to increase blood pressure in people with hypotension .
Molecular Structure Analysis
Cafedrine has the molecular formula C18H23N5O3 and a molar mass of 357.414 g·mol−1 .Physical And Chemical Properties Analysis
Cafedrine has the molecular formula C18H23N5O3 and a molar mass of 357.414 g·mol−1 . Other physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique
Mucociliary Clearance Enhancement
Cafedrine, when combined with theodrenaline in a 20:1 ratio, has been found to accelerate particle transport velocity in murine tracheal epithelium via IP3 receptor-associated calcium release . This is particularly important as mucociliary clearance is a crucial physiological mechanism that protects the lungs by clearing the lower airways of pollution and pathogens, thereby preventing infections .
Treatment of Perioperative Hypotension
The combination of cafedrine and theodrenaline has been used since the 1960s to treat perioperative hypotension or hypotensive states due to emergency situations . This is especially relevant during mechanical ventilation and critical illness, where mucociliary clearance is impaired .
Potential Application in Microbial Degradation
While not directly related to cafedrine, it’s worth noting that caffeine, a similar compound, has been studied for its potential in microbial degradation . Given the structural similarities between caffeine and cafedrine, it’s possible that future research could explore similar applications for cafedrine .
Synergistic Effects at the β1-Adrenergic Receptor
Cafedrine/theodrenaline has been found to have synergistic effects at the β1-adrenergic receptor, which are highly relevant to alter the particle transport velocity of the respiratory epithelium at clinically relevant concentrations . Further investigations are needed to assess the value of cafedrine/theodrenaline-mediated alterations in mucociliary function in clinical practice .
Potential Role in Calcium Signaling
Cafedrine/theodrenaline, cafedrine alone, and theodrenaline alone exert their effects via IP3 receptor-associated calcium release that is ultimately triggered by β1-adrenergic receptor stimulation . This suggests a potential role for cafedrine in calcium signaling, which is a crucial process in many cellular functions .
Orientations Futures
Mécanisme D'action
Target of Action
It is known to have a cardiac stimulant effect, suggesting that it may interact with receptors or channels involved in cardiac function .
Biochemical Pathways
It is suggested that cafedrine may influence the intracellular calcium concentration, which is a key second messenger in various cellular processes . This could potentially affect various biochemical pathways, leading to increased cardiac output .
Pharmacokinetics
Detailed knowledge of Cafedrine pharmacokinetics is essential for understanding its in vivo pharmacodynamics. Interestingly, maximum effects of Cafedrine are observed with some delay but decrease rather slowly
Propriétés
IUPAC Name |
7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSKUDDDPKGBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866678 | |
| Record name | Cafedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cafedrine | |
CAS RN |
14535-83-2, 58166-83-9 | |
| Record name | Norephendrinetheophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014535832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cafedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



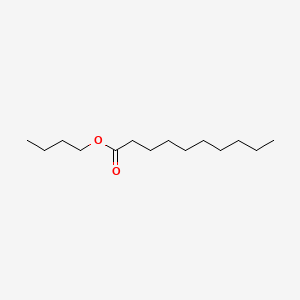

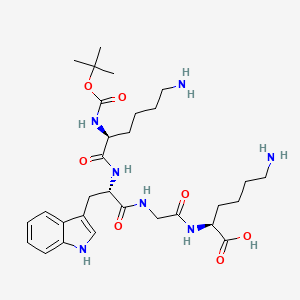
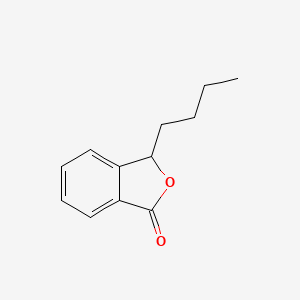
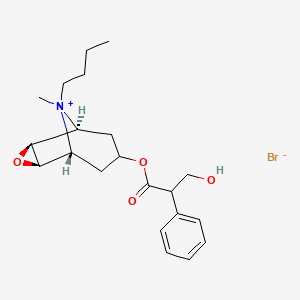

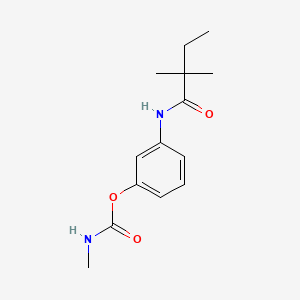
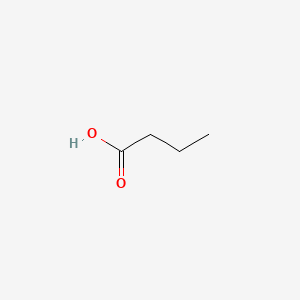
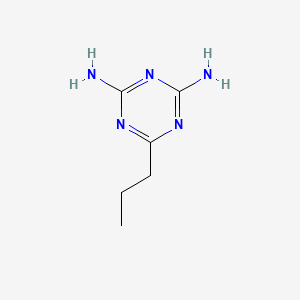

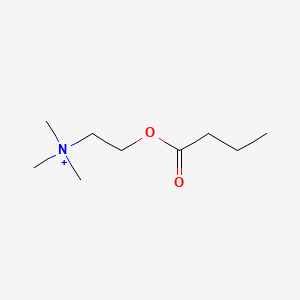
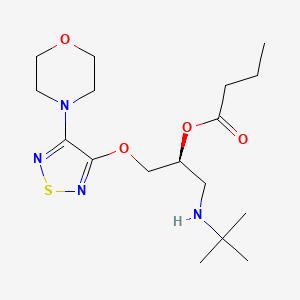
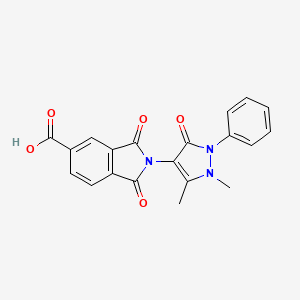
![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)